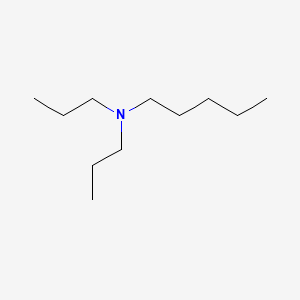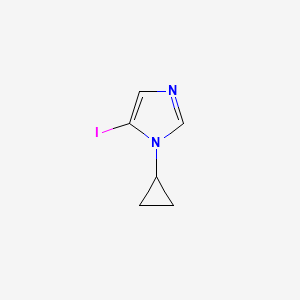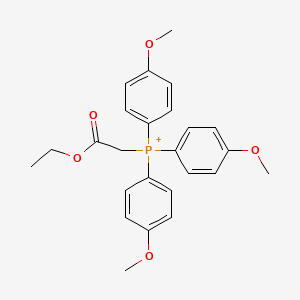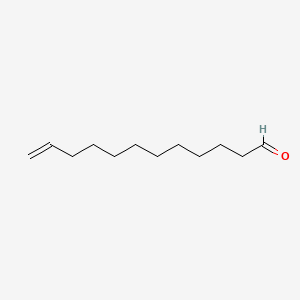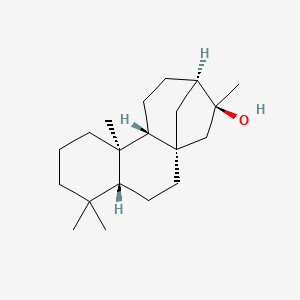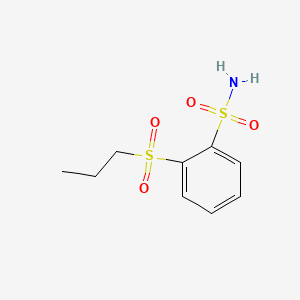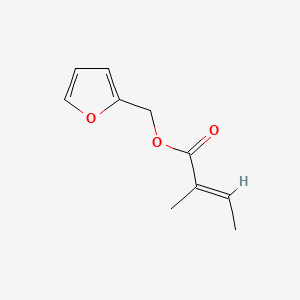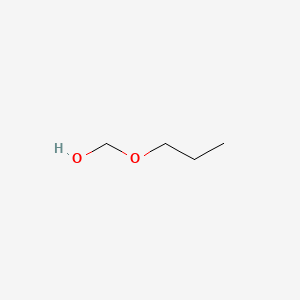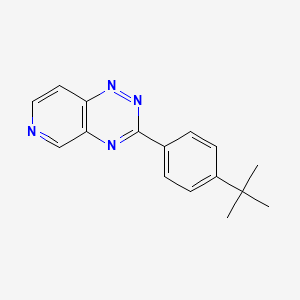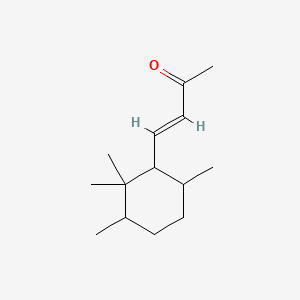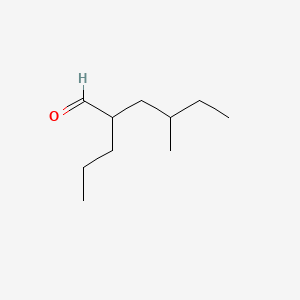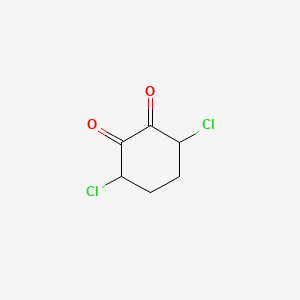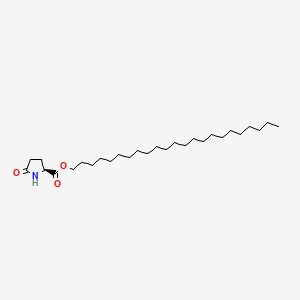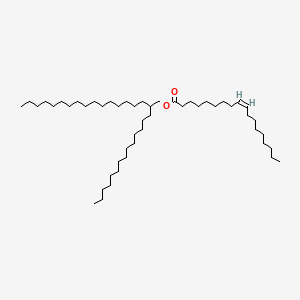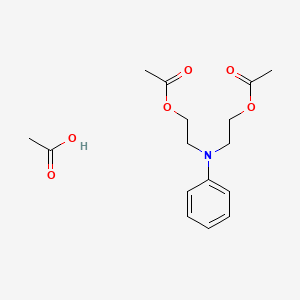
Bis(2-acetoxyethyl)phenylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE is a chemical compound with the molecular formula C16H23NO6 and a molecular weight of 325.35692 g/mol . It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE typically involves the reaction of phenylamine with acetic anhydride and ethylene glycol diacetate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylammonium compounds, oxides, and reduced amines .
Wissenschaftliche Forschungsanwendungen
BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Wirkmechanismus
The mechanism of action of BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- BIS-(2-HYDROXYETHYL)PHENYLAMMONIUM ACETATE
- BIS-(2-METHOXYETHYL)PHENYLAMMONIUM ACETATE
- BIS-(2-ETHOXYETHYL)PHENYLAMMONIUM ACETATE
Uniqueness
BIS-(2-ACETOXYETHYL)PHENYLAMMONIUM ACETATE is unique due to its specific acetate groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
84030-49-9 |
|---|---|
Molekularformel |
C16H23NO6 |
Molekulargewicht |
325.36 g/mol |
IUPAC-Name |
acetic acid;2-[N-(2-acetyloxyethyl)anilino]ethyl acetate |
InChI |
InChI=1S/C14H19NO4.C2H4O2/c1-12(16)18-10-8-15(9-11-19-13(2)17)14-6-4-3-5-7-14;1-2(3)4/h3-7H,8-11H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
QXTMNTHBVVVMBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)OCCN(CCOC(=O)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


